molecular formula C15H19ClN4S B12597351 N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea CAS No. 606102-07-2

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea

Cat. No.: B12597351
CAS No.: 606102-07-2
M. Wt: 322.9 g/mol
InChI Key: OHEYHWJXGULQDO-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazole ring substituted with a chlorophenyl group and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution reactions.

    Introduction of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with isothiocyanates to introduce the thiourea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea involves:

    Enzyme Inhibition: The compound binds to the active site of specific enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.

    Molecular Targets: It targets enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a thiourea moiety, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

606102-07-2

Molecular Formula

C15H19ClN4S

Molecular Weight

322.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-methylpropyl)thiourea

InChI

InChI=1S/C15H19ClN4S/c1-9(2)8-20(15(17)21)14-13(10(3)18-19-14)11-4-6-12(16)7-5-11/h4-7,9H,8H2,1-3H3,(H2,17,21)(H,18,19)

InChI Key

OHEYHWJXGULQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N(CC(C)C)C(=S)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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